molecular formula C19H26N2O2 B4723472 N-[1-(4-tert-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-[1-(4-tert-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No. B4723472
M. Wt: 314.4 g/mol
InChI Key: KXIUUEKENVCCDE-UHFFFAOYSA-N
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Description

N-[1-(4-tert-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as A-84543, is a synthetic compound that belongs to the family of isoxazolecarboxamides. It has been studied for its potential use in the treatment of various diseases due to its unique biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-[1-(4-tert-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide is not fully understood, but it is believed to act on the cholinergic and dopaminergic systems in the brain. It has been shown to increase acetylcholine release and inhibit dopamine reuptake, leading to increased neurotransmitter activity and improved cognitive function.
Biochemical and Physiological Effects:
N-[1-(4-tert-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects, including increased acetylcholine release, inhibition of dopamine reuptake, and modulation of the immune response. It has also been shown to have analgesic and anti-inflammatory properties, making it a potential treatment for chronic pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(4-tert-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide is its unique mechanism of action, which makes it a potential treatment for a variety of diseases. However, one limitation is that its effects on the brain and other organs are not fully understood, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on N-[1-(4-tert-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide, including further exploration of its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and neuropathic pain. Additionally, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans. Finally, the development of more potent and selective derivatives of N-[1-(4-tert-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide may lead to the discovery of new treatments for a variety of diseases.

Scientific Research Applications

N-[1-(4-tert-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide has been studied extensively for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and neuropathic pain. It has been shown to have neuroprotective effects, as well as anti-inflammatory and analgesic properties.

properties

IUPAC Name

N-[1-(4-tert-butylphenyl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-7-16-17(13(3)23-21-16)18(22)20-12(2)14-8-10-15(11-9-14)19(4,5)6/h8-12H,7H2,1-6H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIUUEKENVCCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC(C)C2=CC=C(C=C2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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